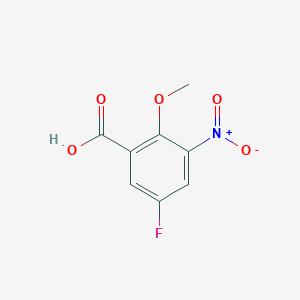

5-Fluoro-2-methoxy-3-nitrobenzoic acid

Description

Contextualizing Substituted Benzoic Acids in Contemporary Chemical Research

Substituted benzoic acids are a class of organic compounds that are fundamental to numerous areas of chemical research and industry. Their structure, which consists of a benzene (B151609) ring attached to a carboxylic acid group and other substituents, makes them versatile building blocks in organic synthesis. annexechem.comwikipedia.org The reactivity of both the aromatic ring and the carboxylic acid group can be finely tuned by the nature and position of these substituents. nih.govquora.com

In contemporary research, these compounds are crucial intermediates for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. justlonghealth.comvedantu.com For instance, they are used to create esters, amides, and other derivatives with diverse applications, such as plasticizers and fragrances. annexechem.comjustlonghealth.com In medicinal chemistry, the benzoic acid scaffold is a common feature in many drugs, and the substituents on the benzene ring play a critical role in determining the pharmacological activity of the molecule. justlonghealth.comchemicalbook.com Researchers have designed 2,5-substituted benzoic acid scaffolds, for example, that show potent binding to specific protein targets in cancer research. acs.org

The electronic effects of the substituents on the benzene ring significantly influence the acidity of the carboxylic acid group, a principle that is central to the study of linear free-energy relationships, as described by the Hammett equation. nih.govquora.com Electron-withdrawing groups generally increase the acidity of the benzoic acid, while electron-donating groups decrease it. libretexts.org This modulation of acidity is a key consideration in reaction design and the synthesis of targeted molecules. Furthermore, the substituents also direct the position of further electrophilic aromatic substitution reactions, with the carboxylic acid group itself being a meta-directing group. wikipedia.orgquora.com The study of substituted benzoic acids, therefore, remains a vibrant area of research, continually leading to the development of new synthetic methodologies and novel functional molecules. scirp.org

Significance of Fluorine, Methoxy (B1213986), and Nitro Functional Groups in Aromatic Systems

The presence of fluorine, methoxy, and nitro functional groups on an aromatic system, such as in 5-Fluoro-2-methoxy-3-nitrobenzoic acid, imparts distinct and significant properties to the molecule, influencing its reactivity, conformation, and potential applications.

Fluorine: The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science. Due to its high electronegativity, fluorine can significantly alter the electronic properties of the aromatic ring through a strong inductive electron-withdrawing effect (-I). This can impact the acidity of nearby functional groups. In the context of drug design, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a compound. Furthermore, the small size of the fluorine atom allows it to act as a hydrogen bond acceptor and to participate in favorable electrostatic interactions with biological targets without introducing significant steric hindrance.

Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups used in organic synthesis. It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. This strong deactivation is a result of both a powerful inductive effect (-I) and a significant resonance effect (-R), both of which pull electron density away from the aromatic ring. The presence of a nitro group dramatically increases the acidity of a benzoic acid. Beyond its electronic influence, the nitro group is a versatile functional group that can be readily reduced to an amino group (-NH₂), providing a synthetic handle for further molecular elaboration, such as in the construction of heterocyclic rings or the introduction of other functionalities.

The combination of these three distinct functional groups in a single molecule, this compound, creates a highly functionalized and potentially valuable building block for the synthesis of complex target molecules with tailored electronic and biological properties.

Scope and Research Objectives for this compound Studies

Research involving this compound primarily focuses on its utility as a versatile intermediate in the synthesis of more complex, often biologically active, molecules. The specific arrangement of the fluoro, methoxy, and nitro groups on the benzoic acid core presents a unique platform for synthetic chemists to explore novel chemical transformations and construct intricate molecular architectures.

The primary research objectives for studies involving this compound can be summarized as follows:

Development of Novel Synthetic Methodologies: A key objective is to utilize the distinct reactivity imparted by the three functional groups to develop new synthetic routes to valuable chemical entities. The electron-withdrawing nature of the nitro and fluoro groups, combined with the directing effects of the methoxy group, allows for selective chemical modifications at various positions of the molecule.

Synthesis of Bioactive Molecules: A major focus of research is the use of this compound as a key starting material or intermediate in the synthesis of compounds with potential therapeutic applications. The functional groups present can serve as handles for the introduction of pharmacophores or for building complex heterocyclic systems that are often found in drug candidates.

Investigation of Structure-Activity Relationships (SAR): By incorporating this substituted benzoic acid into a larger molecule, researchers can systematically study how the fluorine, methoxy, and nitro groups influence the biological activity of the final compound. This is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of new drug leads.

Exploration as a Building Block in Materials Science: The unique electronic and structural features of this compound make it a candidate for incorporation into novel organic materials, such as polymers or liquid crystals, where its properties could lead to desirable optical, electronic, or self-assembling characteristics.

The strategic placement of the substituents makes this compound a high-value building block. For example, the nitro group can be reduced to an amine, which can then participate in a wide range of coupling reactions or be used to form heterocyclic rings. The carboxylic acid can be converted to esters, amides, or other derivatives. The fluorine atom can enhance binding affinity and metabolic stability in a final drug product. Therefore, research on this compound is driven by the potential to access novel and complex chemical matter for a variety of scientific applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6FNO5 |

|---|---|

Molecular Weight |

215.13 g/mol |

IUPAC Name |

5-fluoro-2-methoxy-3-nitrobenzoic acid |

InChI |

InChI=1S/C8H6FNO5/c1-15-7-5(8(11)12)2-4(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) |

InChI Key |

VWXGKPAQTSMYTG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Fluoro 2 Methoxy 3 Nitrobenzoic Acid

Regioselective Nitration Strategies for Fluorinated Aromatic Carboxylic Acid Precursors

The introduction of a nitro group onto an aromatic ring is a foundational step in the synthesis of many complex organic molecules. In the context of producing precursors for 5-fluoro-2-methoxy-3-nitrobenzoic acid, the regioselective nitration of a fluorinated benzoic acid is paramount. The directing effects of the existing substituents—the deactivating, meta-directing carboxylic acid group and the deactivating, ortho-para-directing fluorine atom—must be carefully managed to achieve the desired substitution pattern. Traditional nitration protocols often employ harsh, corrosive acid mixtures that can lead to poor yields and the formation of unwanted isomers. nih.govfrontiersin.org

Optimization of Nitration Conditions for Enhanced Yield and Purity

The successful synthesis of a key intermediate, 5-fluoro-2-nitrobenzoic acid, from 3-fluorobenzoic acid hinges on the meticulous optimization of reaction parameters. Research has demonstrated that controlling the temperature and the ratio of nitrating agents is crucial for maximizing yield and minimizing the formation of byproducts. chemicalbook.comguidechem.com A common and effective method involves the slow addition of the 3-fluorobenzoic acid precursor to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid. chemicalbook.com Maintaining the reaction at a low temperature, typically in an ice bath around 0°C, is essential to control the exothermic nature of the reaction and prevent over-nitration or degradation. chemicalbook.comguidechem.com These optimized conditions can lead to excellent yields of the desired 5-fluoro-2-nitrobenzoic acid, often exceeding 90%. chemicalbook.comguidechem.com

The table below summarizes typical optimized conditions for the nitration of 3-fluorobenzoic acid.

| Precursor | Reagents | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 3-Fluorobenzoic Acid | Fuming Nitric Acid, Concentrated Sulfuric Acid | 0°C | 6 hours | 97% | chemicalbook.com |

| 3-Fluorobenzoic Acid | Fuming Nitric Acid, Concentrated Sulfuric Acid | <0°C | 3 hours | 92% | guidechem.com |

Influence of Oleum (B3057394) and Fuming Nitric Acid on Reaction Outcome

The potency of the nitrating mixture is a critical factor in driving the electrophilic aromatic substitution. The combination of a strong acid like sulfuric acid with nitric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. libretexts.org To further enhance reactivity, particularly with deactivated aromatic rings, fuming nitric acid and oleum (fuming sulfuric acid, a solution of sulfur trioxide in sulfuric acid) are often employed. google.comgoogle.com

Oleum serves a dual purpose: it increases the acidity of the medium and acts as a powerful dehydrating agent. google.comquora.com Any water present in the reaction mixture, including water formed during the nitration process, is consumed by the sulfur trioxide in oleum to form more sulfuric acid. google.com This shifts the equilibrium towards the formation of the nitronium ion, thereby increasing the reaction rate and ensuring complete conversion of the starting material. libretexts.orggoogle.com The use of fuming nitric acid, which has a higher concentration of HNO₃, similarly boosts the concentration of the active nitronium electrophile. nih.govfrontiersin.org This combination of fuming nitric acid and oleum creates a highly effective nitrating system capable of functionalizing even significantly deactivated precursors. google.com

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis Pathway

A key transformation in constructing the target molecule is the introduction of the methoxy (B1213986) group onto the nitro- and fluoro-substituted aromatic ring. This is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this pathway, a nucleophile, such as a methoxide (B1231860) ion, displaces a leaving group on the aromatic ring. wikipedia.org For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orgbyjus.com

Mechanistic Investigations of Fluorine Displacement by Methoxy Groups

The mechanism of the SNAr reaction involves a two-step addition-elimination process. First, the nucleophile (e.g., methoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com The aromaticity of the ring is temporarily broken in this step, which is typically the rate-determining step of the reaction. stackexchange.com In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. stackexchange.com

Catalyst and Solvent Effects on SNAr Efficiency and Selectivity

The efficiency and selectivity of the SNAr reaction are highly dependent on the choice of solvent and the base or catalyst used. The solvent can influence the solubility of the reactants and the stability of the intermediates. Studies on related systems have shown that protic solvents like methanol (B129727) can participate directly in the reaction. acgpubs.org When a strong base like potassium hydroxide (B78521) is used in methanol, the methanol is deprotonated to form the methoxide nucleophile in situ, which then attacks the activated ring. acgpubs.org

In contrast, using an aprotic solvent such as tetrahydrofuran (B95107) (THF) can prevent or significantly slow down such substitution reactions, even in the presence of a base. acgpubs.org This demonstrates that solvent choice is a powerful tool for controlling the reaction outcome. If a methoxylation reaction is desired, a protic solvent like methanol is ideal; if it is to be avoided in favor of other transformations, an aprotic solvent would be preferred. acgpubs.org

The table below illustrates the critical role of the solvent in a representative SNAr reaction involving the substitution of fluorine with a methoxy group.

| Substrate Type | Base/Catalyst | Solvent | Outcome | Reference |

|---|---|---|---|---|

| Difluoro- or trifluoro-aromatic ring | KOH | Methanol (MeOH) | Substitution of para-Fluorine with Methoxy group occurs (SNAr) | acgpubs.org |

| Difluoro- or trifluoro-aromatic ring | KOH | Tetrahydrofuran (THF) | No competitive SNAr substitution observed | acgpubs.org |

Strategic Incorporation of Fluoro- and Methoxy Moieties

The synthesis of a multifunctional compound like this compound requires a carefully planned sequence of reactions to ensure the correct placement of each substituent. The order in which the fluoro, methoxy, and nitro groups are introduced is critical. Based on the principles of electrophilic and nucleophilic aromatic substitution, a logical synthetic pathway would involve nitration prior to methoxylation.

The strong electron-withdrawing character of the nitro group is essential for activating the aromatic ring towards the SNAr reaction. wikipedia.orgbyjus.com Therefore, a plausible strategy begins with a difluoro-substituted benzoic acid, such as 2,5-difluorobenzoic acid. The first key step would be a regioselective nitration to install the nitro group at the 3-position, yielding 2,5-difluoro-3-nitrobenzoic acid. This newly introduced nitro group, along with the existing carboxylic acid, would then strongly activate the C-2 position for nucleophilic attack. The subsequent SNAr reaction with a methoxide source (e.g., sodium methoxide or KOH in methanol) would lead to the selective displacement of the fluorine atom at the C-2 position, affording the final target molecule, this compound. Attempting the methoxylation before nitration would likely fail or require much harsher conditions, as the ring would not be sufficiently activated for the SNAr step. This strategic sequence leverages the electronic properties of each functional group to facilitate subsequent transformations, representing an efficient approach to this complex synthetic target.

Halogenation Reagents and Anhydrous Conditions for Fluorine Introduction

A common and effective strategy involves utilizing a starting material that already contains the fluorine atom at the desired position, such as 3-fluorobenzoic acid. chemicalbook.comgoogle.com The subsequent reactions, like nitration, are then performed on this fluorinated substrate. This approach simplifies the synthesis by avoiding a separate fluorination step. A patented process for preparing 5-fluoro-2-nitro-benzoic acid emphasizes the nitration of 3-fluorobenzoic acid in an anhydrous medium using an anhydrous nitrating acid. google.com The use of anhydrous conditions, for instance, in 100% sulfuric acid, is crucial for controlling the reaction and minimizing the formation of unwanted isomers, such as 3-fluoro-2-nitro-benzoic acid. google.com This method can yield the desired product in high purity (less than 0.4% of the isomer) and good yields (greater than 85%). google.com

Alternatively, the fluorine atom can be introduced via nucleophilic aromatic substitution (SNAr). This fundamental strategy involves displacing a leaving group, such as a different halogen (e.g., chlorine) or a nitro group, from an activated aromatic ring with a fluoride (B91410) ion source. smolecule.com For instance, a synthetic route could involve the conversion of a precursor like 2-chloro-3-nitrotoluene (B91179) to 2-fluoro-3-nitrotoluene (B1317587) using a fluorinating agent, followed by oxidation of the methyl group to a carboxylic acid. wipo.int

The table below summarizes common reagents and approaches for fluorination in aromatic systems.

| Method | Reagent(s) | Description | Key Considerations |

| From Pre-fluorinated Precursor | Nitrating agents (e.g., HNO₃/H₂SO₄) on a fluorinated starting material. chemicalbook.comgoogle.com | The fluorine atom is already present in the starting molecule. Subsequent reactions build the rest of the structure. | Simplifies the overall synthesis; the choice of starting material is critical. Anhydrous conditions are often required for subsequent steps to ensure high regioselectivity. google.com |

| Nucleophilic Aromatic Substitution (SNAr) | Potassium fluoride (KF), Cesium fluoride (CsF) | A leaving group (e.g., -Cl, -NO₂) on the aromatic ring is displaced by a fluoride ion. | The aromatic ring must be activated by electron-withdrawing groups (like a nitro group) for the reaction to proceed efficiently. |

| Direct Fluorination | Electrophilic fluorinating agents (e.g., Selectfluor®) | An electrophilic fluorine source directly substitutes a hydrogen atom on the aromatic ring. | This method can suffer from a lack of regioselectivity and is often less common for this class of compounds compared to SNAr or using pre-fluorinated precursors. |

Methoxy Group Installation via Alkylation or Other Functionalization

The installation of the methoxy group is another key transformation in the synthesis of this compound. Similar to the fluorine introduction, this can be achieved by starting with a methoxylated precursor or by adding the methoxy group to an intermediate.

Many synthetic routes opt to begin with a commercially available or readily synthesized methoxy-containing compound, such as 5-fluoro-3-methoxybenzoic acid, which is then nitrated to introduce the nitro group. This strategy is often more straightforward.

When the methoxy group must be introduced synthetically, the most common method is through the alkylation of a corresponding phenol (B47542) (hydroxy) group. This reaction, a type of Williamson ether synthesis, involves deprotonating the phenol with a base to form a phenoxide ion, which then acts as a nucleophile to attack a methylating agent. For the target molecule, this would entail the methylation of a 5-fluoro-2-hydroxy-3-nitrobenzoic acid intermediate. Protecting the carboxylic acid group as an ester may be necessary before methylation to prevent unwanted side reactions.

The table below details common reagents used for installing a methoxy group.

| Method | Reagent(s) | Base | Description |

| Williamson Ether Synthesis (Alkylation) | Methyl iodide (CH₃I), Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃) | An intermediate with a hydroxyl group is deprotonated to form a phenoxide, which is then alkylated with a methylating agent. |

| Using Diazomethane | Diazomethane (CH₂N₂) | None required | A highly reactive and hazardous reagent that can methylate carboxylic acids and phenols. It is less commonly used on an industrial scale due to safety concerns. |

Microwave-Assisted Synthesis Techniques for Accelerated Reaction Kinetics

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to dramatically reduce reaction times, often leading to increased yields and cleaner reaction profiles compared to conventional heating methods. While specific literature on the microwave-assisted synthesis of this compound is scarce, the principles can be applied to key steps in its synthesis, such as nitration and nucleophilic substitution.

Microwave energy directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases. This can overcome high activation energy barriers and accelerate reaction kinetics significantly. For instance, nitration reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. Similarly, SNAr reactions for introducing the fluorine or methoxy group can benefit from the enhanced reaction rates provided by microwave irradiation.

This acceleration can also lead to different product distributions and potentially higher purity by minimizing the formation of thermal decomposition byproducts that can occur during prolonged heating.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Mechanism | Conduction and convection; slow and non-uniform heating from the outside in. | Dielectric heating; rapid and uniform heating of the entire sample volume. |

| Reaction Time | Hours to days | Seconds to minutes |

| Temperature Control | Less precise, potential for localized overheating. | Precise and immediate temperature control. |

| Reaction Yield | Variable, can be lower due to side reactions from prolonged heating. | Often higher due to shorter reaction times and fewer side products. |

| Energy Efficiency | Low | High |

Comparative Analysis of Solution-Phase vs. Solid-Phase Synthetic Approaches

The synthesis of this compound can be approached using either traditional solution-phase chemistry or modern solid-phase techniques. Each methodology offers distinct advantages and disadvantages.

Solution-Phase Synthesis is the conventional method where all reactants, reagents, and catalysts are dissolved in a solvent in a reaction flask. Purification is typically performed after each step using techniques like extraction, crystallization, or chromatography. This approach is highly flexible and allows for a wide range of reaction conditions. For the synthesis of a small molecule like the target compound, solution-phase methods are well-established and generally cost-effective for large-scale production.

Solid-Phase Synthesis (SPS) involves attaching the starting material to an insoluble polymer resin support and carrying out the synthetic steps. researchgate.netnih.gov A key advantage of SPS is the simplified purification process; after each reaction, excess reagents and byproducts are simply washed away from the resin-bound product. uci.edu This can significantly speed up multi-step syntheses. nih.gov For the target molecule, a precursor like 5-fluoro-2-hydroxybenzoic acid could be anchored to a resin (e.g., Wang resin), followed by on-resin reactions like methylation and nitration. uci.edu The final product is then cleaved from the resin in the last step. While powerful for constructing libraries of compounds and for peptide synthesis, SPS can present challenges in reaction monitoring and may require larger excesses of reagents to drive reactions to completion. nih.govmissouristate.edu

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

| Purification | Requires work-up and purification (e.g., chromatography, crystallization) after each step. nih.gov | Simplified purification by filtration and washing of the resin. researchgate.netuci.edu |

| Reaction Monitoring | Straightforward; samples can be easily taken for analysis (TLC, LC-MS). | More complex; requires cleaving a small amount of product from the resin for analysis. |

| Reagent Stoichiometry | Can often be performed with near-stoichiometric amounts of reagents. | Often requires a large excess of reagents to ensure complete reaction. |

| Scalability | Well-established for both small- and large-scale synthesis. | Typically better suited for small-scale synthesis and library generation; large-scale can be costly. |

| Automation | Can be automated, but is often performed manually. | Highly amenable to automation. nih.gov |

For the synthesis of a specific, relatively small molecule like this compound, solution-phase synthesis is often the more practical and economical choice, especially for larger quantities. However, for creating a library of related analogues for research and development, the speed and ease of purification offered by solid-phase synthesis would be a significant advantage. researchgate.net

Elucidation of Molecular Structure and Conformation of 5 Fluoro 2 Methoxy 3 Nitrobenzoic Acid

Advanced Spectroscopic Characterization Techniques

A multi-faceted approach utilizing various spectroscopic methods is indispensable for the unambiguous structural determination of 5-Fluoro-2-methoxy-3-nitrobenzoic acid. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a detailed molecular portrait.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the fluorine, methoxy, nitro, and carboxylic acid substituents. The electron-withdrawing nitro group and the fluorine atom are expected to deshield nearby protons, shifting their signals to a lower field, while the electron-donating methoxy group will cause an upfield shift. The multiplicity of these signals, governed by spin-spin coupling with the adjacent fluorine atom and other protons, would provide crucial information about their relative positions on the benzene (B151609) ring. The methoxy group would appear as a singlet, integrating to three protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH | 7.5 - 8.5 | Doublet of doublets | |

| Aromatic CH | 7.0 - 8.0 | Doublet of doublets | |

| Methoxy (OCH₃) | 3.8 - 4.2 | Singlet | N/A |

| Carboxylic Acid (COOH) | 10.0 - 13.0 | Broad Singlet | N/A |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant, which is a characteristic feature. The carbons bonded to the electron-withdrawing nitro and carboxyl groups are expected to be deshielded and appear at a lower field, while the carbon attached to the methoxy group will be shielded. The quaternary carbons, those without any attached protons, will typically show weaker signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Aromatic C-F | 155 - 165 (d, ¹JCF) |

| Aromatic C-NO₂ | 140 - 150 |

| Aromatic C-OCH₃ | 150 - 160 |

| Aromatic C-COOH | 120 - 130 |

| Aromatic CH | 110 - 130 |

| Methoxy (OCH₃) | 55 - 65 |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine nucleus. In the case of this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment around the fluorine atom. Furthermore, coupling of the fluorine nucleus with the adjacent aromatic protons would result in a multiplet, the analysis of which can confirm the substitution pattern on the aromatic ring.

Infrared (IR) and Raman Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.). The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups.

For this compound, characteristic vibrational bands would be observed for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively), the C-O stretching of the methoxy group and the C-F stretching vibration.

Table 3: Key Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 |

| Nitro Group | Asymmetric N-O Stretch | 1520 - 1560 |

| Nitro Group | Symmetric N-O Stretch | 1340 - 1380 |

| Aromatic Ring | C=C Stretches | 1450 - 1600 |

| Methoxy Group | C-O Stretch | 1000 - 1300 |

| Aryl-F | C-F Stretch | 1100 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The highly conjugated system of the benzene ring, extended by the nitro and carboxyl groups, will give rise to intense π → π* transitions. The presence of the nitro group may also lead to a weaker n → π* transition at a longer wavelength. The solvent used can influence the position of these absorption maxima (λmax).

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Formula Validation

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for the precise determination of a compound's molecular weight and the validation of its elemental composition. For this compound, with a chemical formula of C₈H₆FNO₅, this method provides unambiguous confirmation of its identity.

In a typical ESI-MS analysis, the compound is dissolved in a suitable solvent and introduced into the mass spectrometer. The electrospray process generates charged droplets, and as the solvent evaporates, it produces gaseous ions of the analyte. For a carboxylic acid like this compound, analysis is commonly performed in negative ion mode, where it is observed as a deprotonated molecule, [M-H]⁻.

The high-resolution capability of the mass analyzer allows for the measurement of the mass-to-charge ratio (m/z) with exceptional accuracy, typically to four or five decimal places. This precision makes it possible to distinguish between molecules with the same nominal mass but different elemental compositions.

Table 1: Theoretical and Expected High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated m/z (Da) |

| [M-H]⁻ | C₈H₅FNO₅⁻ | 214.0152 |

| [M+H]⁺ | C₈H₇FNO₅⁺ | 216.0308 |

| [M+Na]⁺ | C₈H₆FNNaO₅⁺ | 238.0127 |

The experimentally measured m/z value from an ESI-MS analysis would be compared to the calculated value for the expected molecular formula. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the correct elemental composition of this compound, thus validating its molecular formula.

X-ray Crystallographic Analysis

While spectroscopic methods provide valuable information, single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise coordinates for each atom, allowing for a detailed analysis of bond lengths, bond angles, torsional angles, and non-covalent interactions that define the molecule's conformation.

As of the latest literature search, a definitive single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, the following sections are based on the analysis of closely related structures and the fundamental principles of conformational analysis for substituted benzoic acids.

Determination of Crystal System and Space Group

The initial step in X-ray crystallographic analysis involves determining the crystal system and space group. The crystal system describes the symmetry of the unit cell, the basic repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group provides a more detailed description of the symmetry elements within the unit cell.

For substituted benzoic acids, the monoclinic and orthorhombic crystal systems are very common. The specific space group is determined by the systematic absences in the diffraction pattern. For instance, many substituted benzoic acids crystallize in centrosymmetric space groups like P2₁/c (monoclinic) or Pca2₁ (orthorhombic), which allow for efficient packing, often through the formation of hydrogen-bonded dimers.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Once the crystal structure is solved, a detailed geometric analysis is possible. The bond lengths and angles within the benzene ring are expected to show some deviation from a perfect hexagon due to the electronic effects of the substituents. The electron-withdrawing nitro group and fluorine atom, along with the electron-donating methoxy group, would influence the aromatic system's geometry.

The torsional angles are particularly informative about the molecule's conformation. Key torsional angles for this compound would describe the orientation of the carboxylic acid, methoxy, and nitro groups relative to the benzene ring.

Table 2: Representative Bond Lengths from a Related Substituted Benzoic Acid (Illustrative Example)

| Bond | Bond Length (Å) |

| C-C (aromatic) | 1.38 - 1.41 |

| C-F | ~1.35 |

| C-O (methoxy) | ~1.36 |

| O-CH₃ | ~1.43 |

| C-N (nitro) | ~1.48 |

| N-O | 1.21 - 1.23 |

| C-C (carboxyl) | ~1.49 |

| C=O | ~1.22 |

| C-OH | ~1.31 |

Table 3: Representative Bond and Torsional Angles from a Related Substituted Benzoic Acid (Illustrative Example)

| Angle | Value (°) |

| C-C-C (ring) | 118 - 122 |

| C-C-O (methoxy) | ~117 & ~123 |

| C-C-N (nitro) | ~118 & ~122 |

| C-C-C (carboxyl) | ~121 & ~119 |

| O-C-O (carboxyl) | ~122 |

| Torsional Angle | Value (°) |

| C-C-O-C (methoxy) | ~0 or ~180 (planar) |

| C-C-N-O (nitro) | Often twisted from plane |

| C-C-C=O (carboxyl) | Often twisted from plane |

Note: The data in Tables 2 and 3 are illustrative and represent typical values for substituted benzoic acids. The actual values for this compound would need to be determined experimentally.

Investigating Intramolecular Hydrogen Bonding and Conformational Preferences

The conformation of this compound is significantly influenced by intramolecular hydrogen bonding. The presence of a carboxylic acid group ortho to a methoxy group creates the potential for a strong intramolecular hydrogen bond between the carboxylic proton and the oxygen atom of the methoxy group. This interaction would lead to a planar, six-membered ring-like structure, which is a common conformational motif in 2-methoxybenzoic acids.

This intramolecular hydrogen bond would likely cause the carboxylic acid group to be nearly coplanar with the benzene ring. The nitro group at the 3-position, being sterically hindered by the adjacent methoxy and fluoro substituents, would likely be twisted out of the plane of the aromatic ring to minimize steric repulsion.

Computational and Theoretical Chemistry of 5 Fluoro 2 Methoxy 3 Nitrobenzoic Acid

Global Chemical Reactivity Descriptors

Electronegativity and Chemical Potential:Similarly, calculations for electronegativity and chemical potential, which help in understanding the chemical behavior of the compound, are absent from the current body of scientific literature.

While computational studies exist for structurally related but distinct molecules, the strict focus on 5-Fluoro-2-methoxy-3-nitrobenzoic acid as per the instructions precludes their inclusion in this report. The unique substitution pattern of the fluorine atom, methoxy (B1213986) group, and nitro group on the benzoic acid core means that data from other isomers or analogues cannot be reliably extrapolated to describe the specific properties of this compound.

Further research and dedicated computational analysis are required to elucidate the theoretical and chemical properties of this compound.

Chemical Hardness and Softness

Chemical hardness (η) and its inverse, softness (S), are fundamental concepts in density functional theory (DFT) that describe a molecule's resistance to change in its electron distribution. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Hardness (η): A large HOMO-LUMO energy gap signifies high hardness, indicating greater stability and lower reactivity.

Softness (S): A small HOMO-LUMO energy gap indicates high softness, suggesting higher polarizability and greater reactivity.

For this compound, the presence of both electron-donating (-OCH3) and electron-withdrawing (-NO2, -F) groups would create a complex electronic environment. DFT calculations would be essential to determine the precise HOMO-LUMO gap and thus predict its chemical hardness and reactivity profile.

Table 1: Illustrative Global Reactivity Descriptors (Hypothetical Data)

| Parameter | Formula | Significance |

|---|---|---|

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud |

| Softness (S) | 1 / η | Ease of deformation of electron cloud |

Electrophilicity Index

The global electrophilicity index (ω) measures the propensity of a species to accept electrons. It is a critical parameter for predicting the reactivity of molecules in polar reactions. A high electrophilicity index indicates a good electrophile. This index is calculated using the electronic chemical potential (μ) and chemical hardness (η).

For this compound, the nitro and fluoro substituents are expected to create regions of positive electrostatic potential, making the molecule susceptible to nucleophilic attack. Computational studies on similar molecules, such as 2-fluoro-5-methoxy-4-nitrobenzoic acid, utilize DFT to predict charge distribution and optimize reaction conditions, highlighting the importance of these calculations.

Table 2: Illustrative Electrophilicity Data (Hypothetical Data)

| Parameter | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Escape tendency of electrons |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment, providing insights into close contacts and packing motifs.

Quantitative Contributions of Various Intermolecular Contacts

This analysis partitions the Hirshfeld surface into regions corresponding to different types of intermolecular contacts (e.g., H···H, O···H, C···H). The percentage contribution of each contact type to the total surface area is then calculated. Studies on related nitrobenzoate-containing crystal structures reveal the prevalence of specific interactions. For example, in a copper(II) complex with 2-nitrobenzoate, O···H/H···O contacts were found to be the most significant, contributing 44.9% to the Hirshfeld surface, followed by H···H (34%) and C···H (14.5%) contacts. nih.gov A similar analysis for this compound would elucidate the roles of its various functional groups in crystal packing.

Table 3: Example of Quantitative Contributions to Hirshfeld Surface for a Related Nitroaromatic Compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | 42.4 |

| O···H/H···O | 17.9 |

| C···H/H···C | 17.9 |

| N···H/H···N | 14.6 |

| Br···H/H···Br | 14.1 |

Data from a study on a brominated triazolobenzoxadiazocine derivative illustrates the typical output of this analysis. nih.gov

Reduced Density Gradient (RDG) Plotting for Non-covalent Interactions

Reduced Density Gradient (RDG) analysis provides a visual representation of non-covalent interactions (NCIs) in real space. It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue. This allows for the identification and characterization of different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds): Appear as spikes in the low-density, negative-eigenvalue region.

Van der Waals interactions: Manifest as broad regions in the low-density, near-zero eigenvalue region.

Steric repulsion: Occur as spikes in the low-density, positive-eigenvalue region.

For this compound, RDG plots would visualize the intramolecular and intermolecular hydrogen bonds involving the carboxylic acid, methoxy, and nitro groups, as well as van der Waals contacts.

Simulation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures and understand electronic transitions. DFT and time-dependent DFT (TD-DFT) are commonly used for these simulations. While experimental spectra for this compound are not readily published, computational methods could provide valuable predictive data. For instance, NMR chemical shifts for related compounds like 2-fluoro-5-nitrobenzoic acid are available in chemical databases. chemicalbook.comchemicalbook.com

Table 4: Hypothetical Simulated Spectroscopic Data

| Spectroscopy | Predicted Parameter | Significance |

|---|---|---|

| NMR | 1H, 13C Chemical Shifts (ppm) | Correlates to the chemical environment of each nucleus. |

| IR | Vibrational Frequencies (cm-1) | Identifies functional groups and their vibrational modes. |

| UV-Vis | Absorption Maxima (λmax) | Indicates electronic transitions (e.g., n→π, π→π). |

Exploration of Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics (NLO). Computational methods, particularly DFT, are used to calculate the first hyperpolarizability (β), a key parameter for second-order NLO materials. The presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system, as seen in this compound, is a common design strategy for NLO-active molecules. Theoretical studies on other organic molecules demonstrate that DFT calculations using functionals like B3LYP can effectively predict NLO properties. researchgate.net The calculated hyperpolarizability of the target compound could be compared to that of standard NLO materials like urea (B33335) to assess its potential.

In-Depth Analysis of this compound Reveals Research Gap

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data on the chemical reactivity and transformation pathways of this compound remains elusive. While the compound is commercially available and its basic properties are documented, specific studies on its nucleophilic aromatic substitution (SNAr) reactions and the selective reduction of its nitro group are not publicly available. This notable gap in the scientific record prevents a thorough analysis as outlined.

The intended focus of this article was to provide a detailed examination of the chemical behavior of this compound, a molecule with potential applications in organic synthesis. However, the absence of specific research findings on this particular compound makes it impossible to generate the scientifically accurate and detailed content requested.

General principles of organic chemistry allow for predictions about the reactivity of this compound. For instance, the presence of both a nitro group and a fluorine atom is known to activate an aromatic ring towards nucleophilic aromatic substitution. Similarly, various methods are established for the reduction of nitro groups to amines. However, without specific experimental data for this compound, any discussion would be purely speculative and would not meet the required standard of a detailed, research-based article.

The specific sections and subsections that were to be addressed, including the regioselectivity of SNAr reactions and specific methodologies for nitro group reduction, require concrete experimental results that are not present in the available literature. To maintain scientific accuracy and adhere to the strict content requirements, no information from related but structurally different compounds can be substituted.

Chemical Reactivity and Transformation Pathways of 5 Fluoro 2 Methoxy 3 Nitrobenzoic Acid

Oxidation Reactions Involving the Methoxy (B1213986) Group

The methoxy group (-OCH₃) on the aromatic ring of 5-Fluoro-2-methoxy-3-nitrobenzoic acid is generally robust. However, under specific and often harsh oxidative conditions, it can be transformed. The presence of a nitro group, a strong electron-withdrawing group, can influence the reactivity of the methoxy group, making certain oxidative transformations challenging without affecting other parts of the molecule.

Direct oxidation of the methoxy group of this compound to a carboxylic acid is not a commonly reported transformation. Typically, the conversion of an aryl methoxy group to a carboxylic acid is a multi-step process. A more common transformation is the cleavage of the methyl-oxygen bond (demethylation) to yield a hydroxyl group (a phenol). This conversion to a more reactive functional group opens pathways to further oxidation.

One established method for the demethylation of aryl methyl ethers involves treatment with strong protic acids like hydrobromic acid (HBr) or Lewis acids. For instance, a variety of aryl methyl ethers can be efficiently demethylated to their corresponding phenols using HBr in the presence of a phase-transfer catalyst such as Aliquat-336. While specific conditions for this compound are not detailed in the literature, a general procedure for a related substrate is presented in the table below.

| Substrate | Reagents | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Methoxynaphthalene | 47% aq. HBr (4.5 equiv.) | Aliquat-336 (10 wt%) | 105 | 2 | 80 |

The data in this table is based on the demethylation of a model compound and serves as an illustrative example of the reaction conditions that could potentially be adapted for this compound.

Once the corresponding phenol (B47542), 5-fluoro-2-hydroxy-3-nitrobenzoic acid, is formed, it could theoretically be subjected to oxidation to yield other oxygenated functionalities, though such a sequence for this specific molecule is not prominently documented.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group (-COOH) is a versatile functional group that readily undergoes a variety of transformations to produce a range of derivatives. These reactions are fundamental in organic synthesis for creating esters, acid chlorides, and anhydrides, which are key intermediates in the production of more complex molecules.

Esterification of this compound can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 3-Nitrobenzoic acid | Methanol (B129727) (anhydrous) | Conc. H₂SO₄ | Reflux, 1 hour | Methyl 3-nitrobenzoate | Not specified |

This table illustrates a typical Fischer esterification for a related nitrobenzoic acid, highlighting the general conditions applicable to this compound.

The carboxylic acid group of this compound can be converted to more reactive acylating agents like acid chlorides and anhydrides. These derivatives are valuable intermediates in synthesis.

Acid Chlorides: The formation of an acid chloride, 5-fluoro-2-methoxy-3-nitrobenzoyl chloride, can be accomplished by treating the carboxylic acid with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is often favored as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.

Anhydrides: Symmetrical anhydrides can be prepared from carboxylic acids through dehydration. A common laboratory method involves heating the carboxylic acid with acetic anhydride (B1165640). Alternatively, reacting the corresponding acid chloride with the sodium salt of the carboxylic acid (sodium 5-fluoro-2-methoxy-3-nitrobenzoate) would also yield the symmetrical anhydride, (5-fluoro-2-methoxy-3-nitrobenzoic) anhydride.

| Desired Derivative | Typical Reagents | General Reaction |

|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl |

| Anhydride (Symmetrical) | Acetic anhydride ((CH₃CO)₂O), Heat | 2 R-COOH + (CH₃CO)₂O → (R-CO)₂O + 2 CH₃COOH |

This table provides an overview of standard synthetic methods for converting carboxylic acids to acid chlorides and anhydrides, which are applicable to this compound.

Role As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Heterocyclic Compounds

The strategic placement of reactive functional groups makes 5-Fluoro-2-methoxy-3-nitrobenzoic acid an ideal starting material for the synthesis of various heterocyclic systems, which are core components of many pharmaceutical agents.

Benzimidazole (B57391) Derivatives and Related Systems

While direct examples of the use of this compound in the synthesis of benzimidazoles are not extensively documented in readily available literature, the synthesis of analogous compounds from structurally similar precursors is well-established. For instance, the closely related 4-fluoro-3-nitrobenzoic acid is a key starting material for novel fluorescent benzimidazole derivatives. This synthesis typically involves a multi-step process that begins with the esterification of the carboxylic acid, followed by nucleophilic aromatic substitution of the fluorine atom with an appropriate amine. Subsequent reduction of the nitro group yields a diamine, which then undergoes cyclization to form the benzimidazole ring.

A general and widely utilized method for benzimidazole synthesis is the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (or its derivative). In the context of this compound, a plausible synthetic route would involve the initial reduction of the nitro group to an amine, forming 3-amino-5-fluoro-2-methoxybenzoic acid. This intermediate could then be reacted with a variety of reagents to construct the benzimidazole core. For example, condensation with another o-phenylenediamine in the presence of an acid catalyst would yield a benzimidazole derivative.

The synthesis of 5-nitro benzimidazole derivatives has been accomplished by refluxing 4-nitro-1,2-phenylenediamine with various substituted aromatic aldehydes. nih.gov This highlights a common strategy where the nitro-substituted o-phenylenediamine is a key precursor.

| Precursor | Reagents | Product | Significance |

| 4-fluoro-3-nitrobenzoic acid | 1. Thionyl chloride, Methanol2. Aromatic amines, K₂CO₃3. Nitro group reduction | Novel 1,2,5-Trisubstituted Benzimidazoles | Potential anticancer agents with mitochondrial dysfunction activity. researchgate.net |

| 4-nitro-1,2-phenylenediamine | Aromatic aldehydes, Sodium metabisulfite | 5-Nitro Benzimidazole Derivatives | Investigated for vasorelaxant activity. nih.gov |

This table showcases the synthesis of benzimidazole derivatives from precursors structurally related to this compound, illustrating potential synthetic pathways.

Quinazolinone Synthesis

Quinazolinones are another important class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of quinazolinones often involves the use of anthranilic acid derivatives. 5-Fluoro-2-nitrobenzoic acid, a related compound, is known to participate in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK). sigmaaldrich.com

A common route to quinazolin-4(3H)-ones involves the reaction of an anthranilic acid with a formamide (B127407) or another one-carbon source. For this compound, a preliminary reduction of the nitro group to an amine would generate the corresponding anthranilic acid derivative, 3-amino-5-fluoro-2-methoxybenzoic acid. This intermediate could then be cyclized with various reagents to afford the desired quinazolinone scaffold.

A one-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones has been reported, involving reduction, formylation, hydrolysis, and cyclization. chemrxiv.org This efficient method is used in the synthesis of the anticancer drugs gefitinib (B1684475) and erlotinib. chemrxiv.org

| Precursor | Key Transformation | Product Class | Therapeutic Relevance |

| 5-Fluoro-2-nitrobenzoic acid | Reduction of nitro group, cyclization | Quinazolinones | Potential p38α MAPK inhibitors. sigmaaldrich.com |

| 2-Nitrobenzonitriles | One-pot reduction, formylation, cyclization | Quinazolin-4(3H)-ones | Synthesis of gefitinib and erlotinib. chemrxiv.org |

This table illustrates the utility of nitrobenzoic acid derivatives in the synthesis of medicinally important quinazolinones.

Building Block for Complex Organic Molecules

The unique combination of functional groups in this compound makes it a valuable starting material for the construction of more complex and biologically significant molecules.

Pyrrolobenzodiazepines and Nitrobenzamide Derivatives

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-interactive agents with potent antitumor properties. The synthesis of PBDs often utilizes substituted anthranilic acids or their nitro precursors. For example, 5-methoxy-2-nitrobenzoic acid is a known starting material for the synthesis of pyrrolobenzodiazepines. bldpharm.com This suggests that this compound could similarly serve as a key building block for fluorinated PBD analogues, potentially leading to compounds with modified biological activity and improved pharmacological profiles.

The synthesis typically involves the conversion of the nitrobenzoic acid to an activated form, such as an acid chloride or ester, followed by coupling with a suitable proline derivative. Subsequent reduction of the nitro group and intramolecular cyclization would then furnish the PBD core.

Furthermore, 5-methoxy-2-nitrobenzoic acid is used to prepare various N-phenylethyl-5-methoxy-2-nitrobenzamides, which are intermediates in the synthesis of other complex molecules. bldpharm.com This highlights the utility of the nitrobenzoic acid scaffold in forming amide bonds, a fundamental transformation in organic synthesis.

Other Fluorinated Aromatic Scaffolds

The presence of a fluorine atom in this compound makes it an attractive precursor for the synthesis of various other fluorinated aromatic scaffolds. researchgate.net Fluorinated organic molecules are of great interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. researchgate.net

The reactivity of the fluorine atom, often activated by the adjacent nitro group, allows for nucleophilic aromatic substitution (SNAr) reactions, providing a route to a wide range of substituted aromatic compounds. For instance, 2-fluoro-5-nitrobenzoic acid is used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones and substituted dibenzazocines via SNAr reactions on a solid support. sigmaaldrich.com

Strategies for Derivatization of this compound

The three functional groups of this compound—carboxylic acid, nitro group, and fluorine atom—offer a multitude of possibilities for chemical derivatization.

The carboxylic acid group can be readily converted into a variety of other functional groups. Standard transformations include:

Esterification: Reaction with alcohols in the presence of an acid catalyst or using coupling agents.

Amidation: Conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with primary or secondary amines to form amides.

Reduction: Reduction to a primary alcohol using reducing agents like borane (B79455) or lithium aluminum hydride.

The nitro group is a versatile functional group that can be:

Reduced to an amino group using various reducing agents such as hydrogen gas with a palladium catalyst, tin(II) chloride, or iron in acidic media. This transformation is often a key step in the synthesis of heterocyclic compounds like benzimidazoles and quinazolinones.

The resulting amino group can then be further functionalized through acylation, alkylation, or diazotization reactions.

The fluorine atom , activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution (SNAr) . This allows for the introduction of a wide range of nucleophiles, including:

Alkoxides (to form ethers)

Amines (to form substituted anilines)

Thiols (to form thioethers)

Modification at the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and in this compound, it serves as a primary handle for derivatization. Common modifications include esterification and amide bond formation, which are fundamental reactions for altering the compound's physical properties and for linking it to other molecular fragments.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to protect the acid, improve solubility in organic solvents, or to act as a precursor for other functional groups. This transformation is typically achieved through Fischer esterification, reacting the acid with an alcohol under acidic catalysis. For instance, reacting this compound with methanol (B129727) in the presence of a strong acid like sulfuric acid would yield the corresponding methyl ester. While specific patent literature details the esterification of the closely related 5-fluoro-2-methyl-3-nitrobenzoic acid with methanol, this method is broadly applicable across substituted benzoic acids. google.com

Amide Formation: The carboxylic acid can be readily converted into amides, which are stable and prevalent linkages in biologically active molecules. This generally involves a two-step process: activation of the carboxylic acid, followed by reaction with an amine. The activation step can be achieved by converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily couples with a primary or secondary amine to form the desired amide. This pathway is crucial for incorporating the 5-fluoro-2-methoxy-3-nitrophenyl scaffold into peptide-like structures or other complex pharmaceutical targets. The synthesis of benzamide (B126) derivatives as potential inhibitors for enzymes like HIV-1 integrase often utilizes this core reaction. smolecule.com

Table 1: Representative Reactions at the Carboxylic Acid Moiety

| Transformation | Reagents & Conditions | Product |

|---|---|---|

| Esterification | Methanol (CH₃OH), H₂SO₄ (catalyst), Reflux | Methyl 5-fluoro-2-methoxy-3-nitrobenzoate |

Alterations of the Nitro Group

The aromatic nitro group is a powerful electron-withdrawing group and a versatile synthetic precursor, with its most significant transformation being reduction to an amino group. This conversion dramatically alters the electronic nature of the aromatic ring, turning a deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com

Reduction to Amine: The reduction of the nitro group in this compound to form 3-amino-5-fluoro-2-methoxybenzoic acid is a key step in the synthesis of many heterocyclic compounds and pharmaceutical intermediates. A wide array of reducing agents can accomplish this transformation, and the choice often depends on the presence of other sensitive functional groups in the molecule. sci-hub.st

Common methods include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel under an atmosphere of hydrogen gas. wikipedia.org It is widely used in industrial processes due to its high yield and the fact that the only byproduct is water.

Metal-Acid Systems: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) are also effective. masterorganicchemistry.com Tin(II) chloride (SnCl₂) offers a milder alternative that is often used in laboratory-scale synthesis.

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can also be used to effect the reduction. wikipedia.org

The resulting aniline (B41778) derivative is a valuable intermediate, for example, in the synthesis of quinolones or other fused heterocyclic systems.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions | Key Features |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol solvent, room temp. to mild heat | High efficiency, clean, industrially scalable. wikipedia.org |

| Fe / HCl | Reflux | Inexpensive, classic method. masterorganicchemistry.com |

| SnCl₂ / HCl | Ethanol solvent, often at elevated temperature | Milder than other metal-acid systems. |

| Hydrazine / Raney Ni | 0-10 °C | Avoids high pressure H₂ gas. wikipedia.org |

Transformations at the Methoxy (B1213986) Group

The methoxy group (O-CH₃) is generally stable, but its cleavage to a hydroxyl group (OH), known as O-demethylation, is an important transformation in natural product synthesis and medicinal chemistry. This reaction unmasks a phenolic hydroxyl group, which can serve as a synthetic handle for further reactions or be a key pharmacophore for biological activity.

O-Demethylation: The cleavage of the aryl-methyl ether bond in this compound to yield 5-fluoro-2-hydroxy-3-nitrobenzoic acid requires harsh conditions due to the stability of the bond. The choice of reagent is critical to avoid unwanted side reactions with the other functional groups present.

Common demethylating agents include:

Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for cleaving aryl methyl ethers. chem-station.comcommonorganicchemistry.com It is a strong Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack on the methyl group by the bromide ion. The reaction is typically performed at low temperatures in a chlorinated solvent like dichloromethane (B109758) (DCM).

Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave methoxy groups at high temperatures. commonorganicchemistry.com However, the harsh, acidic conditions might not be compatible with all substrates.

Thiolates: Strong nucleophiles, such as sodium or potassium salts of thiols (e.g., ethanethiolate), can cleave methyl ethers via an Sₙ2 mechanism in polar aprotic solvents like DMF or NMP at elevated temperatures. commonorganicchemistry.com

Research on the demethylation of substituted benzoic acids has shown that the electronic environment influences reactivity. nih.govrsc.org For this compound, the presence of both electron-withdrawing nitro and fluoro groups affects the reactivity of the methoxy group, requiring careful selection of demethylation conditions. rsc.org

Table 3: Reagents for O-Demethylation

| Reagent | Typical Conditions | Mechanism |

|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to room temp. | Lewis acid assisted cleavage. chem-station.com |

| Hydrobromic Acid (HBr) | Acetic acid or H₂O, Reflux | Sₙ2 attack by bromide on protonated ether. commonorganicchemistry.com |

| Ethanethiolate (EtSNa) | DMF or NMP, elevated temperature | Nucleophilic (Sₙ2) demethylation. commonorganicchemistry.com |

Structure Reactivity Relationship Srr in 5 Fluoro 2 Methoxy 3 Nitrobenzoic Acid Derivatives

Electronic Effects of Substituents on Reaction Pathways

The chemical reactivity of 5-Fluoro-2-methoxy-3-nitrobenzoic acid is fundamentally governed by the electronic properties of its substituents: the fluoro, methoxy (B1213986), and nitro groups. These groups exert powerful electron-withdrawing or electron-donating effects that influence the electron density of the aromatic ring and the acidity of the carboxylic acid group.

The nitro group (NO₂) is a strong electron-withdrawing group, significantly decreasing the electron density of the benzene (B151609) ring, which in turn increases the acidity of the carboxylic acid. The fluorine (F) atom also acts as an electron-withdrawing group through induction. In contrast, the methoxy group (OCH₃) is generally considered an electron-donating group through resonance. The combination of both electron-withdrawing (fluoro and nitro) and electron-donating (methoxy) groups on the same aromatic backbone creates a unique electronic profile that is crucial for its chemical behavior.

This electronic tug-of-war directs the pathways of further chemical reactions. For instance, in electrophilic aromatic substitution, the positions susceptible to attack are determined by the cumulative directing effects of these groups. The presence of two alkyl groups can reduce the electrophilicity of the carbonyl carbon more effectively than one. ncert.nic.in In reactions involving the existing functional groups, the electron-deficient nature of the ring can affect reaction rates. For example, the reduction of a nitro group may proceed at a different rate compared to nitro groups on less electron-deficient aromatic systems.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Fluoro (-F) | 5 | Strongly Electron-Withdrawing (Inductive) | Deactivates the ring towards electrophilic substitution; increases acidity of the carboxylic acid. |

| Methoxy (-OCH₃) | 2 | Electron-Donating (Resonance) | Activates the ring (ortho, para-directing), slightly offsetting the deactivating effects of other groups. |

| Nitro (-NO₂) | 3 | Strongly Electron-Withdrawing (Resonance and Inductive) | Strongly deactivates the ring (meta-directing); significantly increases the acidity of the carboxylic acid. |

| Carboxyl (-COOH) | 1 | Electron-Withdrawing | Deactivates the ring (meta-directing); the primary site for acid-base reactions. |

Steric Hindrance Considerations in Chemical Transformations

Steric hindrance plays a critical role in the chemical transformations of this compound. The spatial arrangement of the substituents—particularly the methoxy group at position 2 and the nitro group at position 3, both adjacent to the carboxylic acid at position 1—creates a crowded environment around this primary functional group.

This crowding can physically block or impede the approach of reagents to the carboxylic acid, potentially slowing down reactions like esterification or amide bond formation. ncert.nic.in Similarly, reactions involving the ortho-substituents themselves, such as the reduction of the nitro group, can be sterically hindered. The presence of two relatively large substituents in ketones hinders the approach of a nucleophile to the carbonyl carbon more than in aldehydes, which have only one such substituent. ncert.nic.in The steric bulk of substituents can significantly influence reaction outcomes; for example, a bulky bromine atom may hinder reactions more than a smaller fluorine atom. This effect is a crucial consideration when designing synthetic routes involving this molecule or its derivatives.

Positional Isomerism and its Impact on Chemical Reactivity

The specific placement of substituents on the benzene ring, known as positional isomerism, has a profound impact on the chemical reactivity of fluorinated nitrobenzoic acids. Comparing this compound with its isomers reveals how altering the substituent pattern changes the molecule's properties.

For example, the synthesis of 5-fluoro-2-nitrobenzoic acid from 3-fluorobenzoic acid via nitration can also yield the 3-fluoro-2-nitrobenzoic acid isomer. google.comgoogle.com The ratio of these isomers is dependent on reaction conditions such as temperature, illustrating the subtle directing effects of the existing fluorine and carboxylic acid groups. google.comgoogle.com

The reactivity of isomers can differ significantly. In 3-Fluoro-5-methoxy-4-nitrobenzoic acid, the nitro group is at position 4. Its acidity is strongly influenced by this electron-withdrawing group. In contrast, the nitro group in 5-Fluoro-3-methoxy-2-nitrobenzoic acid is at position 2. This different electronic and steric environment can lead to varied reactivity, such as different kinetics in the reduction of the nitro group. The unique arrangement of substituents in each isomer creates a distinct chemical entity with its own characteristic reactivity profile.

| Compound Name | Key Structural Feature | Impact on Reactivity |

|---|---|---|

| This compound | -OCH₃ (pos. 2), -NO₂ (pos. 3) | Significant steric hindrance around the -COOH group. Complex electronic interplay between adjacent donating and withdrawing groups. |

| 5-Fluoro-3-methoxy-2-nitrobenzoic acid | -OCH₃ (pos. 3), -NO₂ (pos. 2) | Nitro group is ortho to the carboxylic acid, potentially influencing acidity and decarboxylation reactions more directly. |

| 3-Fluoro-5-methoxy-4-nitrobenzoic acid | -NO₂ (pos. 4) | The nitro group is para to the carboxylic acid, exerting a strong, direct electron-withdrawing effect through the aromatic system, enhancing acidity. |

| 5-Fluoro-2-nitrobenzoic acid | Lacks the methoxy group | The absence of the electron-donating methoxy group results in a more electron-deficient ring compared to its methoxy-containing counterparts. chemicalbook.comsigmaaldrich.com |

Modulating Reactivity through Functional Group Interconversions

The reactivity of the this compound scaffold can be strategically modulated by chemically converting its existing functional groups. These interconversions alter the electronic and steric profile of the molecule, opening up new reaction possibilities.

A primary example is the reduction of the nitro group (an electron-withdrawer) to an amino group (a potent electron-donator). This transformation can be achieved using reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride (SnCl₂). This conversion dramatically changes the substituent's electronic effect, which in turn alters the reactivity of the aromatic ring and the acidity of the carboxylic acid.

Other potential interconversions include:

Nucleophilic Aromatic Substitution: Under appropriate conditions, the fluorine atom can be replaced by other nucleophiles, a reaction influenced by the strong activation provided by the ortho and para nitro groups.

Carboxylic Acid Derivatization: The carboxylic acid can be converted into esters, amides, or acid chlorides. For example, its methyl ester is known as Methyl 5-fluoro-2-nitrobenzoate. pharmaffiliates.com These reactions change the steric and electronic properties at position 1 and are fundamental in peptide synthesis and other applications. sigmaaldrich.com

Nitrile Chemistry: In related structures like 2-Fluoro-5-nitrobenzonitrile, the nitrile group offers another site for chemical modification, highlighting how different functional groups on a similar scaffold can provide diverse synthetic handles. ossila.com

Through such interconversions, a single molecular scaffold can serve as a versatile intermediate for the synthesis of a wide range of more complex organic compounds.

Future Directions and Emerging Research Avenues in 5 Fluoro 2 Methoxy 3 Nitrobenzoic Acid Research

Development of Green Chemistry Approaches for Synthesis

Traditional synthesis methods for nitroaromatic compounds, including the precursors to 5-Fluoro-2-methoxy-3-nitrobenzoic acid, often rely on harsh reagents like mixed nitric and sulfuric acids. nih.govprepchem.comorgsyn.org These processes generate significant acidic waste and can involve strong exothermic reactions, posing safety and environmental risks. rsc.org The future of synthesizing this compound is intrinsically linked to the adoption of green chemistry principles, which aim to minimize hazardous substances and improve resource efficiency.

Key areas of development include:

Eco-Friendly Nitrating Agents: Research is moving towards replacing traditional mixed acids with more environmentally benign alternatives. Dinitrogen pentoxide (N₂O₅) is a promising reagent that can be used in nearly stoichiometric amounts, drastically reducing acidic waste. nih.gov Its application in non-hazardous media, such as liquefied 1,1,1,2-tetrafluoroethane, further enhances the green credentials of the nitration process. nih.gov

Solid Acid Catalysts: The use of solid acid catalysts, such as modified mixed-metal oxides or zeolites, presents a significant opportunity for greener synthesis. acs.orgsibran.rusibran.ru These catalysts can facilitate nitration with aqueous nitric acid, are often reusable, and can simplify product purification, thereby minimizing waste streams. acs.orgsibran.ru

Sustainable Fluorination Methods: While the target compound already contains fluorine, developing greener methods for introducing fluorine into aromatic precursors is a parallel research avenue. Techniques like photocatalytic and electrochemical fluorination are gaining traction as they operate under milder conditions and can reduce the reliance on hazardous fluorinating agents. These methods could be instrumental in more sustainable syntheses of fluorinated benzoic acid precursors.

| Parameter | Traditional Method (Mixed Acid) | Emerging Green Methods |

|---|---|---|

| Nitrating Agent | Mixture of concentrated HNO₃ and H₂SO₄ orgsyn.org | Dinitrogen pentoxide (N₂O₅), Solid Acid Catalysts with aq. HNO₃ nih.govacs.org |

| Byproducts/Waste | Large quantities of acidic waste, NOx fumes nih.gov | Minimal acidic waste, reusable catalysts nih.govsibran.ru |

| Reaction Conditions | Harsh, highly exothermic | Mild temperature and pressure nih.gov |

| Safety Concerns | High risk of runaway reactions, corrosive reagents rsc.org | Improved safety profile, reduced corrosivity (B1173158) nih.gov |

Advanced Catalyst Design for Selective Transformations

Beyond its synthesis, the functional groups of this compound (the nitro, fluoro, and carboxylic acid groups) offer multiple sites for further chemical modification. Future research will heavily focus on designing advanced catalysts to achieve highly selective transformations, enabling the creation of novel derivatives with tailored properties.

Selective Nitro Group Reduction: The reduction of the nitro group to an amine is a fundamental transformation, yielding valuable aniline (B41778) derivatives. nih.gov Current research focuses on developing catalysts that can perform this reduction with high selectivity and efficiency, even in the presence of other sensitive functional groups. Earth-abundant, plasmonic photocatalysts (e.g., chalcopyrite) and systems based on ruthenium or palladium/N-heterocyclic carbenes (NHCs) are at the forefront of this effort. nih.govnih.govresearchgate.net Applying these catalysts to this compound could selectively produce 3-amino-5-fluoro-2-methoxybenzoic acid, a key intermediate for pharmaceuticals and materials.